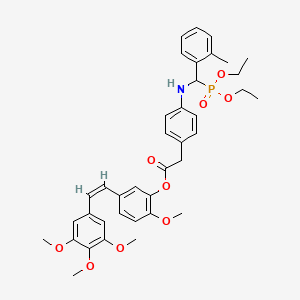

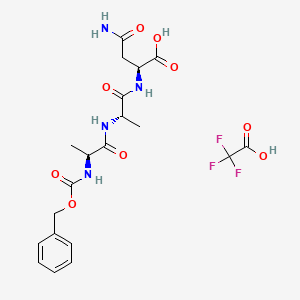

Cbz-Ala-Ala-Asn (TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

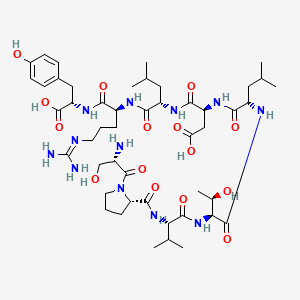

Cbz-Ala-Ala-Asn (TFA) is a peptide compound designed based on the sequence of the substrate of legumain, a cysteine protease. This compound is often used as a scaffold for drug delivery due to its specific sequence and properties .

準備方法

Cbz-Ala-Ala-Asn (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), which also removes side-chain protecting groups .

化学反応の分析

Cbz-Ala-Ala-Asn (TFA) undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.

Substitution: The benzyloxycarbonyl (Cbz) group can be substituted under specific conditions.

Common reagents used in these reactions include TFA for cleavage and deprotection, and various oxidizing and reducing agents depending on the specific reaction . The major products formed from these reactions are typically the deprotected peptide and any modified amino acids resulting from the reactions.

科学的研究の応用

Cbz-Ala-Ala-Asn (TFA) has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

作用機序

The mechanism of action of Cbz-Ala-Ala-Asn (TFA) involves its interaction with legumain. Legumain recognizes and cleaves the peptide at the C-terminus of asparagine residues. This specific cleavage is crucial for its application in drug delivery and diagnostic assays . The molecular targets include the active site of legumain, and the pathways involved are those related to protease activity and substrate recognition .

類似化合物との比較

Cbz-Ala-Ala-Asn (TFA) can be compared with other peptide substrates designed for legumain, such as:

Cbz-Ala-Ala-Asn-AMC: A fluorogenic substrate used in biochemical assays.

Rho-Pro-Ala-Asn-PEG-AQ (4-OH): A rhodamine-B labeled substrate used in cancer diagnostics.

The uniqueness of Cbz-Ala-Ala-Asn (TFA) lies in its specific sequence and its application as a scaffold for drug delivery, which is not as common in other similar compounds .

特性

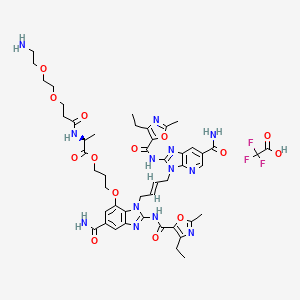

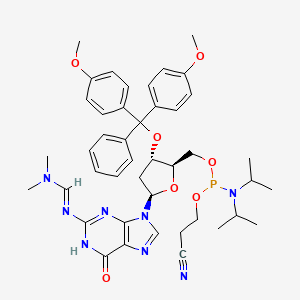

分子式 |

C20H25F3N4O9 |

|---|---|

分子量 |

522.4 g/mol |

IUPAC名 |

(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |

InChIキー |

XHTNNYYTYDZFEL-SQRKDXEHSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)